
tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate
Descripción general
Descripción
Tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate (TBPC) is a synthetic compound that has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. TBPC has been used for a variety of purposes, including as a catalyst for organic reactions, as a ligand for drug delivery, and as a therapeutic agent for treating certain diseases.
Aplicaciones Científicas De Investigación
I conducted a search but found limited direct information on the specific applications of “tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate” in scientific research. However, based on the information available for similar compounds, we can infer several potential applications:
Synthesis of N-Boc-Protected Anilines
This compound may be used in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are important intermediates in pharmaceutical chemistry for the protection of amine groups during chemical reactions .
Building Blocks for Organic Synthesis
It could serve as a building block or intermediate in the synthesis of various novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Tetrasubstituted Pyrroles
The compound might be involved in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position, which are valuable in medicinal chemistry .
Crystallography Studies
It may be used in crystallography studies to determine the structure of new chemical entities by X-ray diffraction .
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-hydroxypropyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-10(16)9-15-7-5-11(6-8-15)14-12(17)18-13(2,3)4/h10-11,16H,5-9H2,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILCRPPNPSBVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



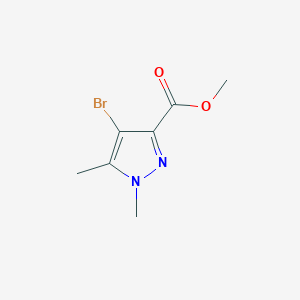


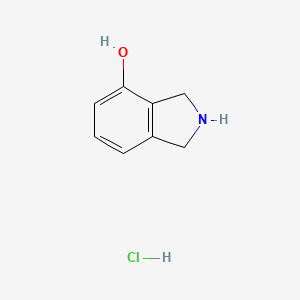
![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
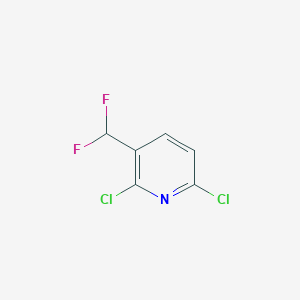

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
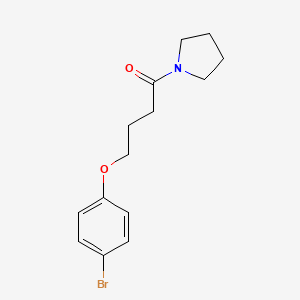
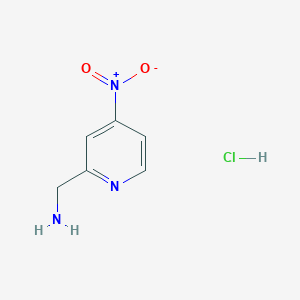
![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)